Allopurinol
Allopurinol
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992)
Allopurinol is a bicyclic structure comprising a pyrazole ring fused to a hydroxy-substituted pyrimidine ring. It has a role as a radical scavenger, a gout suppressant, an antimetabolite and an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an organic heterobicyclic compound and a nucleobase analogue. It derives from a hydride of a 1H-pyrazolo[4,3-d]pyrimidine.
Gout is a disease that occurs by the deposition of monosodium urate crystals (MSU) in body tissues, especially around joints. This disease has been well-documented in historical medical records and appears in the biographies of several prominent, historically recognized individuals. Allopurinol is a xanthine oxidase enzyme inhibitor that is considered to be one of the most effective drugs used to decrease urate levels and is frequently used in the treatment of chronic gout. It was initially approved by the FDA in 1966 and is now formulated by several manufacturers.
Allopurinol is a Xanthine Oxidase Inhibitor. The mechanism of action of allopurinol is as a Xanthine Oxidase Inhibitor.
Allopurinol is a xanthine oxidase inhibitor and a widely used medication for gout. Allopurinol is a rare but well known cause of acute liver injury that has features of a hypersensitivity reaction and can be severe and even fatal.
Allopurinol is a structural isomer of hypoxanthine. Allopurinol inhibits xanthine oxidase, an enzyme that converts oxypurines to uric acid. By blocking the production of uric acid, this agent decreases serum and urine concentrations of uric acid, thereby providing protection against uric acid-mediated end organ damage in conditions associated with excessive production of uric acid, i.e. the massive cell lysis associated with the treatment of some malignancies. (NCI04)
A XANTHINE OXIDASE inhibitor that decreases URIC ACID production. It also acts as an antimetabolite on some simpler organisms.
Allopurinol is a bicyclic structure comprising a pyrazole ring fused to a hydroxy-substituted pyrimidine ring. It has a role as a radical scavenger, a gout suppressant, an antimetabolite and an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an organic heterobicyclic compound and a nucleobase analogue. It derives from a hydride of a 1H-pyrazolo[4,3-d]pyrimidine.
Gout is a disease that occurs by the deposition of monosodium urate crystals (MSU) in body tissues, especially around joints. This disease has been well-documented in historical medical records and appears in the biographies of several prominent, historically recognized individuals. Allopurinol is a xanthine oxidase enzyme inhibitor that is considered to be one of the most effective drugs used to decrease urate levels and is frequently used in the treatment of chronic gout. It was initially approved by the FDA in 1966 and is now formulated by several manufacturers.
Allopurinol is a Xanthine Oxidase Inhibitor. The mechanism of action of allopurinol is as a Xanthine Oxidase Inhibitor.
Allopurinol is a xanthine oxidase inhibitor and a widely used medication for gout. Allopurinol is a rare but well known cause of acute liver injury that has features of a hypersensitivity reaction and can be severe and even fatal.
Allopurinol is a structural isomer of hypoxanthine. Allopurinol inhibits xanthine oxidase, an enzyme that converts oxypurines to uric acid. By blocking the production of uric acid, this agent decreases serum and urine concentrations of uric acid, thereby providing protection against uric acid-mediated end organ damage in conditions associated with excessive production of uric acid, i.e. the massive cell lysis associated with the treatment of some malignancies. (NCI04)
A XANTHINE OXIDASE inhibitor that decreases URIC ACID production. It also acts as an antimetabolite on some simpler organisms.
Brand Name:
Vulcanchem
CAS No.:
180749-07-9
VCID:
VC20883487
InChI:
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
SMILES:
C1=NNC2=C1C(=O)NC=N2
Molecular Formula:
C5H4N4O
Molecular Weight:
136.11 g/mol
Allopurinol
CAS No.: 180749-07-9
Cat. No.: VC20883487
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992) Allopurinol is a bicyclic structure comprising a pyrazole ring fused to a hydroxy-substituted pyrimidine ring. It has a role as a radical scavenger, a gout suppressant, an antimetabolite and an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an organic heterobicyclic compound and a nucleobase analogue. It derives from a hydride of a 1H-pyrazolo[4,3-d]pyrimidine. Gout is a disease that occurs by the deposition of monosodium urate crystals (MSU) in body tissues, especially around joints. This disease has been well-documented in historical medical records and appears in the biographies of several prominent, historically recognized individuals. Allopurinol is a xanthine oxidase enzyme inhibitor that is considered to be one of the most effective drugs used to decrease urate levels and is frequently used in the treatment of chronic gout. It was initially approved by the FDA in 1966 and is now formulated by several manufacturers. Allopurinol is a Xanthine Oxidase Inhibitor. The mechanism of action of allopurinol is as a Xanthine Oxidase Inhibitor. Allopurinol is a xanthine oxidase inhibitor and a widely used medication for gout. Allopurinol is a rare but well known cause of acute liver injury that has features of a hypersensitivity reaction and can be severe and even fatal. Allopurinol is a structural isomer of hypoxanthine. Allopurinol inhibits xanthine oxidase, an enzyme that converts oxypurines to uric acid. By blocking the production of uric acid, this agent decreases serum and urine concentrations of uric acid, thereby providing protection against uric acid-mediated end organ damage in conditions associated with excessive production of uric acid, i.e. the massive cell lysis associated with the treatment of some malignancies. (NCI04) A XANTHINE OXIDASE inhibitor that decreases URIC ACID production. It also acts as an antimetabolite on some simpler organisms. |
|---|---|
| CAS No. | 180749-07-9 |
| Molecular Formula | C5H4N4O |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | 1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) |
| Standard InChI Key | OFCNXPDARWKPPY-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C2C(=NC=NC2=O)NN1 |
| SMILES | C1=NNC2=C1C(=O)NC=N2 |
| Canonical SMILES | C1=C2C(=NC=NC2=O)NN1 |
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